molecular formula C9H15NO3 B12568436 Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate CAS No. 191655-19-3

Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate

Cat. No.: B12568436
CAS No.: 191655-19-3
M. Wt: 185.22 g/mol
InChI Key: NNKHPULWRGNPNR-UHFFFAOYSA-N
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Description

Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate is an organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates, which can yield 4,5-dihydro-1,3-oxazoles under specific conditions . The reaction conditions often involve the use of iodine as a catalyst and may require specific solvents and temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with carbonyl groups, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: The parent compound with a simpler structure.

    Isoxazole: A similar compound with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: Contains an additional nitrogen atom in the ring.

Uniqueness

Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various fields, making it a valuable compound for further research and development .

Properties

CAS No.

191655-19-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate

InChI

InChI=1S/C9H15NO3/c1-12-9(11)5-3-2-4-8-10-6-7-13-8/h2-7H2,1H3

InChI Key

NNKHPULWRGNPNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=NCCO1

Origin of Product

United States

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